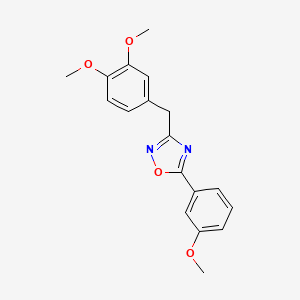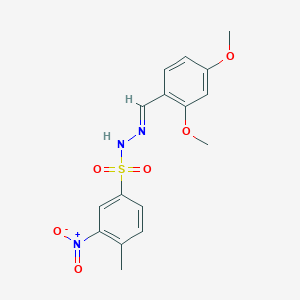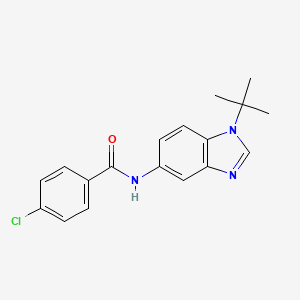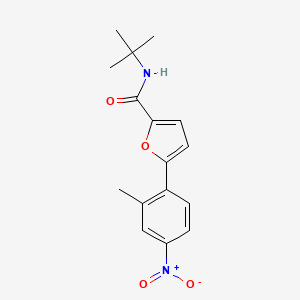
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and was found to have anti-tumor activity in preclinical studies. Since then, numerous studies have been conducted to investigate the mechanism of action and potential therapeutic applications of DMXAA.
作用機序
The mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to induce tumor cell death through a process called apoptosis.
Biochemical and Physiological Effects:
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to increase blood flow to tumors, which may enhance the delivery of other cancer drugs. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to induce the production of nitric oxide, which has a number of physiological effects, including the dilation of blood vessels.
実験室実験の利点と制限
One advantage of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to enhance the activity of other cancer drugs, which may increase their effectiveness. However, there are also limitations to the use of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments. For example, 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to have varying levels of activity depending on the type of cancer cell line being studied.
将来の方向性
There are a number of future directions for research on 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of new methods for synthesizing 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, which may lead to the development of new cancer drugs. Finally, there is a need for further clinical trials to investigate the safety and efficacy of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in humans.
合成法
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3-(3,4-dimethoxyphenyl)hydrazine. This intermediate is then reacted with 3-methoxybenzoyl chloride to form 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. Other methods have also been reported, including the use of different starting materials and reaction conditions.
科学的研究の応用
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has potent anti-tumor activity against a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to enhance the anti-tumor activity of other cancer drugs, such as cisplatin and paclitaxel.
特性
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-21-14-6-4-5-13(11-14)18-19-17(20-24-18)10-12-7-8-15(22-2)16(9-12)23-3/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELDKMJIYQZLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5690519 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)


![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)


![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)



![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)